molecular formula C17H27N3O2 B11796731 tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B11796731
M. Wt: 305.4 g/mol
InChI Key: AIWNLCDNOZMPOI-UHFFFAOYSA-N
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Description

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a pyridine ring

Preparation Methods

The synthesis of tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 2-methyl-6-(piperidin-1-yl)pyridin-3-yl group. The reaction conditions often include the use of solvents such as ethanol and the addition of reagents like Boc anhydride. The reaction mixture is usually cooled to low temperatures, such as 0°C, and stirred for several hours to ensure complete reaction .

Chemical Reactions Analysis

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl ((2-methyl-6-(piperidin-1-yl)pyridin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-piperidin-1-ylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C17H27N3O2/c1-13-14(12-18-16(21)22-17(2,3)4)8-9-15(19-13)20-10-6-5-7-11-20/h8-9H,5-7,10-12H2,1-4H3,(H,18,21)

InChI Key

AIWNLCDNOZMPOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)CNC(=O)OC(C)(C)C

Origin of Product

United States

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